molecular formula C13H12ClN3O2S B2383627 (5-Chlorothiophen-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034205-38-2

(5-Chlorothiophen-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2383627
CAS No.: 2034205-38-2
M. Wt: 309.77
InChI Key: VORAZGMOYMKRRZ-UHFFFAOYSA-N
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Description

“(5-Chlorothiophen-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C13H12ClN3O2S . It is listed in various chemical databases and supplier lists .

Scientific Research Applications

Chemical Structure and Isomorphism

Research on isomorphous structures, including methyl- and chloro-substituted small heterocyclic analogs, demonstrates the significance of the chlorine-methyl exchange rule. These studies are crucial for understanding the structural characteristics and potential isomorphism in data mining, highlighting the application of these compounds in crystallography and molecular architecture analysis (V. Rajni Swamy et al., 2013).

Antimicrobial and Anti-inflammatory Applications

Another area of application is in the development of novel pyrazoline derivatives as potential anti-inflammatory and antibacterial agents. Microwave-assisted synthesis has been employed for creating these derivatives, indicating the compound's role in pharmaceutical research aimed at treating inflammation and bacterial infections (P. Ravula et al., 2016).

Antitubercular and Anticancer Activity

Compounds incorporating pyrazole derivatives have been synthesized for evaluating antitubercular and anticancer activities. Such studies underscore the potential use of these compounds in developing therapeutic agents against tuberculosis and cancer (S. Neha et al., 2013).

Corrosion Inhibition

Research into pyrazole derivatives has also explored their application in corrosion inhibition for mild steel in hydrochloric acid solutions. These findings suggest the compound's utility in industrial applications, particularly in protecting metals against corrosion (M. Yadav et al., 2015).

Molecular Docking and Antimicrobial Activity

Studies have also focused on the synthesis of pyrazoline derivatives for antimicrobial activity, employing molecular docking to understand the interaction with target sites. This research indicates the application of such compounds in drug discovery, particularly for antimicrobial therapies (Satyender Kumar et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the literature. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions for the study of this compound could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities and applications in medicinal chemistry could be investigated .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2S/c14-11-2-1-10(20-11)13(18)17-6-3-9(8-17)19-12-7-15-4-5-16-12/h1-2,4-5,7,9H,3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORAZGMOYMKRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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